Product packaging for 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole(Cat. No.:CAS No. 2379322-64-0)

5-(6-fluoro-2,3-dimethoxyphenyl)oxazole

Cat. No.: B6294085
CAS No.: 2379322-64-0
M. Wt: 223.20 g/mol
InChI Key: XANLRWITUYPLJJ-UHFFFAOYSA-N
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Description

The Oxazole (B20620) Heterocycle in Organic Synthesis and Chemical Biology

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. tandfonline.comnumberanalytics.com This structural motif is a versatile building block in organic synthesis and a recurring feature in a vast array of biologically active natural products and synthetic compounds. nih.govresearchgate.net The utility of oxazoles stems from their relative stability and their capacity to participate in a variety of chemical transformations, making them valuable intermediates in the construction of more complex molecular architectures. numberanalytics.com In the realm of chemical biology, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comresearchgate.netnih.gov Their ability to engage with biological targets through various non-covalent interactions makes them a privileged scaffold in drug discovery. nih.govsemanticscholar.org

Strategic Significance of Fluorinated Aromatic Scaffolds in Molecular Design

The incorporation of fluorine into aromatic systems is a widely employed strategy in modern medicinal chemistry to enhance the pharmacological profile of a molecule. researchgate.netnih.gov The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. elsevierpure.comnih.gov Strategic fluorination of aromatic rings can block sites of metabolic oxidation, thereby increasing the compound's half-life. nih.gov Furthermore, the introduction of fluorine can alter the electronic properties of the aromatic ring, which can lead to stronger interactions with biological receptors. core.ac.uk Approximately a quarter of all approved drugs contain at least one fluorine atom, underscoring the immense value of this element in drug design. elsevierpure.com

Rationale for Investigating 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole as a Novel Chemical Entity

The decision to synthesize and investigate this compound stems from a rational design approach that combines the advantageous features of its three core components. The oxazole ring provides a stable and versatile heterocyclic core known for its presence in biologically active compounds. The fluorinated aromatic scaffold is incorporated to enhance metabolic stability and potentially improve binding affinity to biological targets. The dimethoxyphenyl moiety is included to modulate the electronic and steric properties of the molecule, which can fine-tune its pharmacological activity. The specific substitution pattern, with the fluorine at the 6-position and the methoxy (B1213986) groups at the 2- and 3-positions of the phenyl ring, is a deliberate choice to explore the structure-activity relationships of this class of compounds.

Overview of Academic Research Challenges and Opportunities for Oxazole Derivatives

While oxazole derivatives hold immense promise, their development is not without challenges. The synthesis of polysubstituted oxazoles can be complex, often requiring multi-step procedures and careful control of reaction conditions. nih.govijpsonline.com Furthermore, predicting the precise biological activity and pharmacokinetic profile of a novel oxazole derivative remains a significant hurdle. However, these challenges are balanced by a wealth of opportunities. The development of novel synthetic methodologies, including green chemistry approaches, is expanding the accessibility of diverse oxazole libraries. ijpsonline.com Advances in computational chemistry and high-throughput screening are accelerating the identification of promising lead compounds. The vast and largely unexplored chemical space of oxazole derivatives continues to offer fertile ground for the discovery of new chemical entities with unique therapeutic potential. tandfonline.comsemanticscholar.org

Compound and Data Tables

Below are tables summarizing the key properties of the discussed chemical moieties and the specific details of this compound.

Table 1: Properties of Key Chemical Moieties

Moiety Key Properties Significance in Chemical Research
Oxazole Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. Versatile synthetic intermediate, common scaffold in biologically active compounds. tandfonline.comnumberanalytics.com
Fluorinated Aromatic Scaffold Aromatic ring containing one or more fluorine atoms. Enhances metabolic stability, modulates lipophilicity and binding affinity. researchgate.netnih.gov

| Dimethoxyphenyl Moiety | Phenyl group with two methoxy substituents. | Influences polarity, solubility, and electronic properties; can participate in hydrogen bonding. nih.govresearchgate.net |

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 2379322-64-0 chemicalregister.com
Molecular Formula C₁₁H₁₀FNO₃ chemicalregister.com
Molecular Weight 223.20 g/mol chemicalregister.com
IUPAC Name 5-(6-fluoro-2,3-dimethoxyphenyl)-1,3-oxazole chemicalregister.com
Hydrogen Bond Donor Count 0 chemicalregister.com

| Hydrogen Bond Acceptor Count | 4 |

Table 3: List of Compounds Mentioned

Compound Name
This compound
Oxazole
Aleglitazar
Ditazole
Mubritinib

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO3 B6294085 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole CAS No. 2379322-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-fluoro-2,3-dimethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-14-8-4-3-7(12)10(11(8)15-2)9-5-13-6-16-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANLRWITUYPLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C2=CN=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 6 Fluoro 2,3 Dimethoxyphenyl Oxazole and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole, the primary disconnection points are the bonds forming the oxazole (B20620) ring and the carbon-carbon bond connecting the phenyl and oxazole moieties.

A logical disconnection strategy involves breaking the C5-aryl bond and the C-O and C-N bonds of the oxazole ring. youtube.come-bookshelf.deyoutube.comweebly.com This leads to two key fragments: a synthon for the 6-fluoro-2,3-dimethoxyphenyl group, typically an aldehyde, and a synthon for the oxazole ring. One of the most effective strategies for constructing a 5-substituted oxazole is the Van Leusen reaction. nih.govmdpi.com This approach disconnects the target molecule at the C4-C5 and O1-C5 bonds of the oxazole ring, leading back to 6-fluoro-2,3-dimethoxybenzaldehyde (B2400583) and tosylmethyl isocyanide (TosMIC). nih.gov

Another viable disconnection is at the C2-N3 and C4-C5 bonds, which points towards a strategy involving the cyclization of an α-haloketone with a primary amide, a classic method known as the Robinson-Gabriel synthesis. pharmaguideline.com However, the Van Leusen approach is often preferred for its milder conditions and broader substrate scope.

Development of the Oxazole Ring System

The formation of the oxazole ring is a cornerstone of this synthesis, with numerous methods developed over the years, ranging from classical cyclizations to modern transition-metal-catalyzed reactions.

Classical Cyclization Pathways for Oxazole Formation

Several classical methods provide reliable access to the oxazole core. These reactions typically involve the cyclization of acyclic precursors.

Robinson-Gabriel Synthesis: This method involves the cyclization and subsequent dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. pharmaguideline.com

Reaction of α-Haloketones with Primary Amides: This is another well-established route to oxazoles. researchgate.net

Van Leusen Oxazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. nih.govmdpi.com It proceeds through a [3+2] cycloaddition, forming an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov This method is particularly advantageous for the synthesis of 5-substituted oxazoles like the target compound.

Classical Oxazole Synthesis Starting Materials Key Features
Robinson-Gabriel Synthesisα-acylamino ketoneForms 2,5-disubstituted oxazoles. pharmaguideline.com
Reaction of α-Haloketonesα-haloketone, primary amideA versatile and widely used method. researchgate.net
Van Leusen Oxazole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)Ideal for 5-substituted oxazoles, proceeds under mild conditions. nih.govmdpi.com

Transition-Metal Catalyzed Routes for Oxazole Construction

Transition-metal catalysis offers efficient and selective methods for oxazole synthesis, often under milder conditions than classical approaches. researchgate.netcore.ac.uk

Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of 2,4-disubstituted and 2,5-disubstituted oxazoles from various starting materials, including diazoketones and amides or 1-alkynes and acyl azides. tandfonline.com Copper(II) triflate is an effective catalyst for the reaction between diazoketones and amides. tandfonline.com

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in sp2-sp2 coupling reactions for synthesizing concatenated oxazoles. tandfonline.com They are also used for the direct arylation of pre-formed oxazole rings, allowing for the introduction of aryl groups at specific positions. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts can mediate the synthesis of oxazoles from propargylic amides. researchgate.net

Catalyst Reactants Product Type
Copper(II) triflateDiazoketones, Amides2,4-disubstituted oxazoles tandfonline.com
Copper1-Alkynes, Acyl azides2,5-disubstituted oxazoles tandfonline.com
PalladiumOxazoles, Aryl halidesArylated oxazoles tandfonline.comorganic-chemistry.org
GoldPropargylic amidesSubstituted oxazoles researchgate.net

Contemporary Methodologies for Substituted Oxazole Synthesis

Modern synthetic methods continue to expand the toolkit for oxazole synthesis, focusing on efficiency, sustainability, and functional group tolerance. rsc.orgrsc.org

Iodine-Mediated Oxidative Cyclization: This metal-free approach allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a sustainable method for synthesizing substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org

Flow Chemistry: Continuous flow processes have been developed for the photochemical transposition of isoxazoles into their oxazole counterparts, offering a rapid and mild synthetic route. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the Van Leusen oxazole synthesis, leading to higher yields and shorter reaction times. nih.govmdpi.com

Introduction and Functionalization of the 6-Fluoro-2,3-dimethoxyphenyl Moiety

The synthesis of the 6-fluoro-2,3-dimethoxyphenyl precursor, specifically 6-fluoro-2,3-dimethoxybenzaldehyde, is a critical step that requires precise control over regioselectivity.

Precursor Synthesis and Regioselective Fluorination Approaches

The synthesis of the required benzaldehyde (B42025) derivative can be approached in several ways. One common strategy involves the formylation of a pre-functionalized benzene (B151609) ring. For instance, 1,3-dimethoxybenzene (B93181) can be formylated to produce 2,6-dimethoxybenzaldehyde. chemicalbook.com

A plausible route to 6-fluoro-2,3-dimethoxybenzaldehyde could start from a commercially available precursor like 2-bromo-6-fluoro-3-methoxyaniline. researchgate.net This could potentially be converted to the corresponding benzaldehyde through a series of reactions. Another approach could involve the methylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (B1663258) to yield 6-bromo-2,3-dimethoxybenzaldehyde, which could then undergo a nucleophilic aromatic substitution to introduce the fluorine atom, although this can be challenging.

Regioselective fluorination is a key challenge in the synthesis of such compounds. Modern fluorination methods offer precise control. Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine at specific positions on an activated aromatic ring. Alternatively, nucleophilic fluorination using reagents like potassium fluoride (B91410) on a suitably activated precursor is also a viable strategy. The choice of method depends on the specific substrate and the desired regiochemistry. researchgate.netnih.govchemrxiv.org

Cross-Coupling Strategies for Aryl-Oxazole Linkage

The formation of the crucial bond between the aryl (6-fluoro-2,3-dimethoxyphenyl) and the oxazole moieties is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis due to their efficiency and tolerance of a wide range of functional groups. uwindsor.cayoutube.com The primary strategies employed are the Suzuki-Miyaura and Stille couplings.

In a plausible Suzuki-Miyaura approach, a halogenated oxazole, such as 5-bromooxazole, would be coupled with a custom-synthesized (6-fluoro-2,3-dimethoxyphenyl)boronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium or potassium carbonate. thieme-connect.comijpsonline.comnih.gov The reaction conditions are generally mild, offering good to excellent yields. thieme-connect.comnih.gov An alternative, and equally viable, Suzuki route involves the coupling of a 5-oxazolylboronate with a halogenated precursor of the fluorinated dimethoxyphenyl ring, for instance, 1-bromo-6-fluoro-2,3-dimethoxybenzene. researchgate.net

The Stille cross-coupling reaction offers another powerful method, reacting a 5-stannyl-oxazole derivative (e.g., 5-(tributylstannyl)oxazole) with the corresponding aryl halide. thieme-connect.comnih.gov This method also utilizes a palladium catalyst and is known for its versatility with various aryl halides. thieme-connect.com

Direct C-H arylation has also emerged as a powerful technique, potentially allowing for the direct coupling of an oxazole with the fluorinated dimethoxyphenyl arene, thereby avoiding the pre-functionalization step of creating an organometallic reagent. nih.gov This approach, however, can present challenges in controlling regioselectivity on the oxazole ring. nih.gov

Below is a table summarizing potential cross-coupling partners for the synthesis.

Diversification at the Dimethoxyphenyl Core

Modifying the 6-fluoro-2,3-dimethoxyphenyl moiety is essential for probing how changes in this part of the molecule affect its properties. Diversity-oriented synthesis strategies can be employed to create a library of analogues. researchgate.net This can involve starting with different commercially available or readily synthesized substituted phenols or anilines that can be elaborated into the desired dimethoxyphenyl core with varied substitution patterns.

For instance, the methoxy (B1213986) groups on the phenyl ring are key targets for modification. One or both can be replaced with other alkoxy groups, alkyl groups, or hydrogen atoms to study the electronic and steric effects. Bioisosteric replacements for the dimethoxy functionality, such as a methylenedioxy or an ethylenedioxy ring, can also be explored to improve metabolic stability or other pharmacokinetic properties. cambridgemedchemconsulting.com

Functionalization can also occur at other positions of the phenyl ring, if synthetically accessible. This involves multi-step syntheses starting from more complex building blocks, allowing for the introduction of a wide array of functional groups to fine-tune the molecule's characteristics. nsf.govacs.org

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry to understand which parts of a molecule are crucial for its biological activity. mountainscholar.org For this compound, this involves the systematic synthesis of analogues with modifications at various positions. researchgate.net

Systematic Modifications at the Oxazole C-2 and C-4 Positions

The oxazole ring offers two primary sites for modification: the C-2 and C-4 positions. The relative reactivity of the oxazole ring's carbon atoms allows for selective functionalization. The acidity of the ring protons follows the order C2 > C5 > C4, while the reactivity of halogens toward nucleophilic substitution is C2 >> C4 > C5. tandfonline.com

This reactivity pattern enables the introduction of a wide variety of substituents. For example, starting with a 2,4-dihalo-oxazole, one can perform sequential and regioselective cross-coupling reactions to introduce different aryl or alkyl groups at each position. researchgate.net Direct C-H functionalization can also be used, with specific catalysts and conditions directing substitution to either the C-2 or C-5 (and sometimes C-4) position. nih.gov

A library of analogues could be generated by introducing various small alkyl groups, substituted phenyl rings, or other heterocyclic rings at the C-2 and C-4 positions to explore the steric and electronic requirements for activity.

Isosteric and Bioisosteric Replacements on the Aromatic Ring

Bioisosteric replacement is a strategy used to replace a functional group with another that retains similar physical or chemical properties, often to improve a molecule's pharmacokinetic profile or reduce toxicity. princeton.edu The 6-fluoro-2,3-dimethoxyphenyl ring is a prime candidate for such modifications. nih.gov

The entire phenyl ring could be replaced with other aromatic systems, such as pyridine, pyrimidine, or thiophene, to alter properties like polarity, solubility, and potential for hydrogen bonding. nih.govcambridgemedchemconsulting.com The substitution pattern on the new ring would be designed to mimic the spatial arrangement of the original substituents.

Furthermore, specific functionalities on the ring can be swapped. The fluorine atom could be replaced with a hydrogen, a chlorine atom, or a trifluoromethyl group to probe the effect of halogen bonding and electron-withdrawing potential. The dimethoxy groups could be replaced by other isosteres as mentioned previously, such as a 1,3-dioxolane (B20135) ring, or by groups like two methyl groups or a single, larger alkoxy group to investigate how these changes impact the molecule's interaction with biological targets. cambridgemedchemconsulting.com

Principles of Green Chemistry in Oxazole Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comabap.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Key green approaches in oxazole synthesis include the use of microwave irradiation and ultrasound energy. ijpsonline.commdpi.comnih.gov These techniques can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. abap.co.inpreprints.org

Solvent-Free and Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. For oxazole synthesis, several solvent-free methods have been developed, often utilizing microwave or ultrasound assistance. ijpsonline.com In some cases, reactions can be run neat (without any solvent) or on a solid support.

When a solvent is necessary, the trend is to use more environmentally benign options. Water is an ideal green solvent, and some oxazole syntheses have been successfully performed in aqueous media. preprints.org Deep eutectic solvents (DES), which are mixtures of solids that form a liquid at a certain temperature, are another promising class of green solvents for these reactions. ijpsonline.com These approaches not only reduce the environmental impact but can also simplify product purification. ijpsonline.comnih.gov

Atom Economy and Sustainable Catalysis for Oxazole Formation

The pursuit of sustainability in the synthesis of oxazole derivatives is centered on maximizing the incorporation of reactant atoms into the final product (atom economy) and utilizing catalytic rather than stoichiometric reagents. tu-dresden.denih.gov Traditional methods often involve harsh conditions and generate significant waste, prompting the development of greener alternatives. ijpsonline.comijpsonline.com

Van Leusen Oxazole Synthesis: A Key Strategy

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comorganic-chemistry.orgwikipedia.org This reaction is particularly relevant for the synthesis of 5-substituted oxazoles like the target compound. The likely starting material for the synthesis of this compound via this method would be 6-fluoro-2,3-dimethoxybenzaldehyde.

The reaction proceeds through a [3+2] cycloaddition, where the aldehyde reacts with the deprotonated TosMIC. acs.orgnih.govmdpi.com The subsequent elimination of p-toluenesulfinic acid and water leads to the formation of the oxazole ring. organic-chemistry.org

Sustainable Modifications of the Van Leusen Synthesis:

Microwave-Assisted Synthesis: A significant advancement in the sustainability of the Van Leusen reaction is the use of microwave irradiation. nih.govnih.gov A study by Mukku et al. demonstrated that reacting substituted aryl aldehydes with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as a catalyst under microwave irradiation (350 W, 65°C) for just 8 minutes can produce 5-substituted oxazoles in high yields. ijpsonline.com This method offers a significant reduction in reaction time and energy consumption compared to conventional heating. researchgate.net The use of a relatively benign solvent like isopropanol further enhances the green credentials of this approach. nih.govnih.gov

Catalytic Base and Solvent Choice: The choice of base and solvent is crucial for the sustainability of the Van Leusen synthesis. The use of an inorganic base like potassium phosphate is preferable to stronger, more hazardous bases. nih.govnih.gov Furthermore, researchers have explored the use of ionic liquids as reusable reaction media, which can lead to high product yields and allow for multiple reuse cycles of the solvent. ijpsonline.com

Robinson-Gabriel Synthesis and its Green Variants

Another classical method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. nih.gov The probable precursor for the target compound using this method would be N-(1-(6-fluoro-2,3-dimethoxyphenyl)-2-oxoethyl)formamide.

Traditional Robinson-Gabriel synthesis often employs stoichiometric and harsh dehydrating agents like sulfuric acid or phosphorus pentachloride, which are associated with significant environmental and safety concerns. ijpsonline.comijpsonline.com

Greener Alternatives to Traditional Reagents:

Phosphorus-Based Reagents: While phosphorus-based reagents are common in organic synthesis, efforts are being made to find more sustainable alternatives to reagents like triphenylphosphine (B44618), which generates triphenylphosphine oxide as a byproduct that is difficult to separate. tu-dresden.de The use of polymer-supported triphenylphosphine (poly-TPP) offers a more sustainable option as it can be easily recovered by filtration and potentially reused. tandfonline.comtandfonline.com

Catalytic Dehydrative Cyclization: Modern approaches focus on catalytic methods for the dehydrative cyclization step. Triflic acid has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, generating only water as a byproduct. mdpi.com While this is for oxazolines, it points towards the potential for developing catalytic dehydration methods for oxazole synthesis. Iodine has also been used as a catalyst in tandem oxidative cyclization reactions to produce 2,5-disubstituted oxazoles from aromatic aldehydes. capes.gov.br

One-Pot Syntheses for Enhanced Efficiency

Structural Elucidation and Conformational Analysis of 5 6 Fluoro 2,3 Dimethoxyphenyl Oxazole

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the initial confirmation of a synthesized compound's structure, providing detailed information about atomic connectivity and the chemical environment of atoms.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole, a combination of 1D and 2D NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the dimethoxyphenyl ring and the protons of the oxazole (B20620) ring. The coupling patterns and chemical shifts would be indicative of their relative positions. For instance, the fluorine atom at the 6-position would induce characteristic splitting in the signal of the adjacent aromatic proton. The two methoxy (B1213986) groups would likely appear as sharp singlets, unless rotational hindrance is significant.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atoms directly bonded to the fluorine and oxygen atoms would exhibit characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would establish proton-proton couplings within the phenyl and oxazole rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for confirming the connectivity between the phenyl and oxazole rings by showing long-range correlations between protons and carbons. For example, correlations between the oxazole protons and the carbons of the dimethoxyphenyl ring would definitively establish the point of attachment.

¹⁹F NMR: Fluorine NMR would provide a single peak, and its coupling to nearby protons would further confirm the substitution pattern on the phenyl ring.

A hypothetical data table for the key NMR shifts is presented below, based on known substituent effects in similar structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxazole H-27.9 - 8.2150 - 155
Oxazole H-47.1 - 7.4120 - 125
Phenyl H-4'7.0 - 7.3 (doublet of doublets)115 - 120
Phenyl H-5'6.8 - 7.1 (doublet of doublets)110 - 115
Methoxy (-OCH₃)3.8 - 4.0 (two singlets)55 - 60

Mass spectrometry provides the exact molecular weight of the compound and insights into its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₁H₁₀FNO₃ (223.0645 g/mol ). chemicalbook.comchemicalregister.com This provides unambiguous confirmation of the elemental composition.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would generate characteristic fragment ions. Expected fragmentation pathways would involve the cleavage of the ether linkages, loss of a methyl group (CH₃), or cleavage of the oxazole ring. The fragmentation pattern serves as a fingerprint for the molecule and helps to confirm the proposed structure.

A table of expected major fragment ions is shown below.

m/z (charge-to-mass ratio)Proposed Fragment Ion
223[M]⁺ (Molecular Ion)
208[M - CH₃]⁺
192[M - OCH₃]⁺
180[M - C₂H₃O]⁺ (from oxazole ring cleavage)
152[M - C₂H₃O - CO]⁺
139[C₈H₆FO]⁺ (fluoromethoxyphenyl fragment)

IR and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-F stretch, C-O-C stretches of the methoxy groups and the oxazole ring, C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the oxazole moiety, which might be weak in the IR spectrum.

The following table summarizes the expected key vibrational frequencies.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
C-H (aromatic/heteroaromatic)3100 - 30003100 - 3000
C-H (methoxy)2950 - 28502950 - 2850
C=N (oxazole)1650 - 15501650 - 1550
C=C (aromatic/oxazole)1600 - 14501600 - 1450
C-O-C (ether/oxazole)1250 - 10501250 - 1050
C-F1100 - 10001100 - 1000

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The dihedral angle between the plane of the oxazole ring and the plane of the dimethoxyphenyl ring. This would reveal any twisting of the molecule in the solid state due to steric hindrance or crystal packing forces.

Computational Conformational Analysis and Rotational Isomerism

In the absence of experimental X-ray data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecule's preferred three-dimensional structure.

Computational modeling can be used to explore the potential energy surface of the molecule and identify the most stable conformations.

Rotational Isomerism: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl and oxazole rings. DFT calculations could map the energy profile as a function of the dihedral angle between these two rings. This would reveal the energy barriers to rotation and identify the lowest energy (most stable) conformation.

Influence of Methoxy Groups: The orientation of the two methoxy groups on the phenyl ring can also lead to different conformers. Computational studies can predict the preferred orientation of these groups to minimize steric clashes and optimize electronic interactions.

Solvent Effects: The preferred conformation of a molecule can be influenced by its environment. Computational models can simulate the presence of a solvent to predict the most likely conformation in solution, which is often more relevant to its behavior in biological systems or chemical reactions. Studies on similar molecules have shown that theoretical calculations can accurately predict molecular geometries and spectroscopic properties. ejournal.byresearchgate.net

Influence of Fluorine and Methoxy Substituents on Molecular Geometry

The spatial arrangement of this compound is primarily governed by the electronic and steric effects of the fluorine and methoxy substituents on the phenyl ring. The fluorine atom, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This can influence the bond lengths and angles within the phenyl ring itself.

The two methoxy groups, positioned at the 2 and 3 locations of the phenyl ring, introduce significant steric bulk. The presence of these groups adjacent to each other and to the fluorine atom at the 6-position likely forces a non-planar orientation of the phenyl ring relative to the oxazole ring. In similar phenyl-heterocycle systems, the dihedral angle between the two rings is a critical parameter. For instance, in related structures, this angle can vary, indicating a degree of rotational freedom that is influenced by the substitution pattern on the phenyl ring.

The methoxy groups can also participate in intramolecular interactions. For example, a weak hydrogen bond could potentially form between a hydrogen atom of one methoxy group and the nitrogen or oxygen atom of the oxazole ring, or with the adjacent fluorine atom, which would further stabilize a particular conformation.

Computational modeling and analysis of analogous crystal structures suggest that the bond connecting the phenyl and oxazole rings is a key rotational axis. The energetic barrier to rotation around this bond would be influenced by the steric hindrance imposed by the ortho-substituents (the fluorine and one of the methoxy groups).

To illustrate the expected geometric parameters based on related compounds, the following interactive data tables provide hypothetical yet representative values for bond lengths, bond angles, and a key dihedral angle. These tables are constructed based on known structural data for similarly substituted phenyl-oxazole derivatives.

Interactive Data Table of Hypothetical Bond Lengths

Atom 1Atom 2Bond Length (Å)
C(phenyl)-C(oxazole)1.47
C(phenyl)-F1.35
C(phenyl)-O(methoxy1)1.37
C(phenyl)-O(methoxy2)1.37
O(methoxy1)-C(methyl1)1.43
O(methoxy2)-C(methyl2)1.43

Interactive Data Table of Hypothetical Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
C(phenyl)-C(phenyl)-F118.5
C(phenyl)-C(phenyl)-O(methoxy1)119.0
C(phenyl)-C(phenyl)-O(methoxy2)121.0
C(phenyl)-O(methoxy)-C(methyl)117.5

Interactive Data Table of a Hypothetical Key Dihedral Angle

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(phenyl)C(phenyl)C(oxazole)N(oxazole)45.0

It is important to note that these values are illustrative and derived from analogous structures. A definitive structural elucidation would require experimental data from X-ray crystallography or a detailed computational study specifically on this compound.

Computational Chemistry and Molecular Modeling Studies of 5 6 Fluoro 2,3 Dimethoxyphenyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole, DFT calculations, often using a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry and to analyze its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is another critical output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich, appearing as red or yellow on the MEP map, making them likely sites for electrophilic attack. Conversely, regions around hydrogen atoms are typically electron-poor (blue), indicating sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a theoretical basis for experimental observations. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are often performed using DFT methods. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of vibrational modes.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. ejournal.by These calculations help in the interpretation of experimental NMR data, which is essential for structural elucidation. Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated to understand the electronic transitions within the molecule. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
Key IR Frequencies (cm⁻¹)C=N stretch (~1650), C-O-C stretch (~1250), C-F stretch (~1100)
Key ¹³C NMR Shifts (ppm)C-F (~160), Aromatic C (~110-150), O-CH₃ (~55-65)
UV-Vis λmax (nm)~280 nm

Note: The data in this table is for illustrative purposes to show the type of information generated from first-principles spectroscopic predictions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and dynamic behavior of a compound.

In the context of drug discovery, MD simulations are instrumental in understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.gov After an initial docking pose is generated, MD simulations can be run to assess the stability of the ligand-protein complex. These simulations can reveal key information about the binding dynamics, including the persistence of hydrogen bonds and other non-covalent interactions over time. This helps in refining the understanding of the binding mode and the stability of the complex.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the compound and solvent molecules (e.g., water). nih.gov These simulations can provide insights into how the solvent affects the conformational preferences of this compound and its solubility. The analysis of radial distribution functions from these simulations can quantify the solvation shell structure around different parts of the molecule.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov

Ligand-based virtual screening relies on the knowledge of other molecules that are active against a particular target. nih.goveurekaselect.com If a set of active compounds is known, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This pharmacophore can then be used to screen large databases for other molecules that fit the model, including derivatives of this compound.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target. nih.govresearchgate.net In this approach, candidate molecules are docked into the binding site of the target protein, and their binding affinity is estimated using a scoring function. nih.gov This method can be used to screen for potential inhibitors of a specific enzyme or receptor by evaluating how well this compound and similar compounds fit into the active site.

Table 3: Comparison of Virtual Screening Methodologies

FeatureLigand-Based Virtual ScreeningStructure-Based Virtual Screening
Requirement A set of known active ligands.3D structure of the target protein.
Principle Similarity to known active molecules.Complementarity to the target's binding site.
Application Useful when the target structure is unknown but active ligands exist.Applied when the target structure is known.

Pharmacophore Modeling and Similarity Searching

There are no published studies detailing the development of a pharmacophore model for this compound. Such a study would typically involve identifying the key chemical features of the molecule responsible for its hypothetical biological activity and using this model to search for compounds with similar properties. Without experimental data on its biological activity, creating a validated pharmacophore model is not feasible.

Molecular Docking for Binding Mode Prediction

No molecular docking studies for this compound are available in the scientific literature. This type of analysis would require a known biological target (e.g., a protein or enzyme) to computationally predict the binding orientation and affinity of the compound within the target's active site. As no specific biological targets have been identified for this compound, no docking studies have been performed or published.

Quantitative Structure-Activity Relationship (QSAR) Model Development

The development of a QSAR model for this compound has not been reported. QSAR studies require a dataset of structurally related compounds with corresponding measured biological activities to derive a mathematical relationship between chemical structure and activity. The absence of such data for a series of analogs including this compound makes QSAR model development impossible.

In Silico Prediction of Potential Biological Targets and Pathways

Target Fishing Algorithms and Databases

There is no published research on the use of target fishing algorithms to predict the potential biological targets of this compound. This computational approach uses the chemical structure of a compound to screen against databases of known protein targets to generate hypotheses about its mechanism of action.

Network Pharmacology Approaches for Mechanistic Hypothesis Generation

No network pharmacology studies involving this compound have been found. This approach would typically integrate predicted compound-target interactions with larger biological networks to explore potential mechanisms and pathways. Without initial target predictions, a network pharmacology analysis cannot be initiated.

Investigation of Molecular Interactions and Biological Mechanisms Pre Clinical and in Vitro Focus

Enzyme Inhibition and Receptor Binding Studies

The specific inhibitory activity of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole against particular enzymes or its binding affinity for specific receptors is not extensively detailed in the currently available scientific literature. However, the broader class of oxazole-containing compounds has been the subject of numerous studies, revealing a wide range of biological activities, including enzyme inhibition. semanticscholar.org The oxazole (B20620) ring is a key structural motif in many biologically active molecules and approved drugs, valued for its ability to participate in various weak intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding to biological targets. semanticscholar.org

Derivatives of dimethoxybenzene have also been investigated as inhibitors of various enzymes. For instance, compounds featuring a dimethoxybenzene group have been explored as inhibitors of fibroblast growth factor receptors (FGFRs). nih.govsemanticscholar.orgnih.govmdpi.comresearchgate.net Similarly, other research has focused on the synthesis and enzyme inhibition properties of 1,2,4-triazole (B32235) derivatives bearing different functional groups, with some showing potent inhibition of enzymes like acetylcholinesterase (AChE) and α-glucosidase. nih.gov

While direct evidence for this compound is lacking, the established activity of related structural motifs suggests its potential for biological activity. Further targeted research would be necessary to elucidate its specific enzyme inhibition profile and receptor binding affinities.

Biochemical Assay Development and Optimization for Target Engagement

Specific biochemical assays developed and optimized for studying the target engagement of this compound have not been described in the public domain. The development of such an assay would be contingent on first identifying a specific biological target (e.g., an enzyme or receptor).

Generally, the process involves selecting or designing an assay format, such as an enzyme activity assay or a binding assay, and then optimizing conditions like substrate concentration, enzyme concentration, and buffer composition to ensure a robust and reproducible signal. For enzyme inhibitors, this could involve monitoring the conversion of a substrate to a product, often through spectrophotometric or fluorometric methods. nih.gov For receptor binding, radioligand binding assays are a common approach. nih.gov

Kinetic Analysis of Enzyme Modulation

There is no specific information available regarding the kinetic analysis of enzyme modulation by this compound. Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme—for example, whether it is a competitive, non-competitive, or uncompetitive inhibitor. These analyses typically involve measuring the initial reaction rates at various concentrations of the substrate and the inhibitor. The data are then fitted to models like the Michaelis-Menten equation to determine key parameters such as the inhibition constant (Ki) and the type of inhibition.

Radioligand or Fluorescent Ligand Binding Assays for Receptor Affinity

No studies utilizing radioligand or fluorescent ligand binding assays to determine the receptor affinity of this compound have been reported. Such assays are fundamental in pharmacology for quantifying the affinity of a ligand for a receptor. nih.gov In these assays, a labeled ligand (radiolabeled or fluorescent) is allowed to bind to a preparation of the target receptor. The binding of an unlabeled test compound, such as this compound, is then measured by its ability to displace the labeled ligand. The data from these competition experiments are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. The development of fluorescent probes is also a key area in studying ligand-receptor interactions. mdpi.com

Cellular Pathway Modulation in Model Systems (In Vitro)

Information on the modulation of cellular pathways in in vitro model systems by this compound is not available in the current body of scientific literature. Studies on related compounds, however, indicate that oxazole derivatives can exert anti-cancer effects, suggesting interference with cellular pathways involved in proliferation and cell survival. biointerfaceresearch.com

Cell-Based Reporter Assays for Signaling Pathway Activation or Inhibition

There are no published reports on the use of cell-based reporter assays to investigate the effect of this compound on signaling pathway activation or inhibition. Reporter assays are a powerful tool in cell biology to study the activity of specific signaling pathways. These assays typically use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a DNA response element that is controlled by a transcription factor of the pathway of interest. Changes in the reporter signal upon treatment with a compound can indicate modulation of the pathway. For example, the MAPK/RAS-RAF-MEK pathway is a significant signaling pathway that controls cell proliferation and is often studied using such assays. nih.gov

High-Content Screening for Phenotypic Changes in Cellular Models

There is no evidence of high-content screening (HCS) having been performed to assess phenotypic changes in cellular models in response to this compound. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, such as cell morphology, proliferation, and the expression and localization of specific proteins. This approach allows for the unbiased identification of a compound's effects at a cellular level.

Investigation of Apoptosis or Cell Proliferation in Specific Cell Lines (mechanistic elucidation, not therapeutic efficacy)

There is no available scientific literature that has investigated the effects of this compound on apoptotic pathways or cell proliferation in any specific cell lines. Mechanistic studies to elucidate how this compound might induce or inhibit programmed cell death or affect the cell cycle have not been published. Therefore, no data tables on cell viability, caspase activation, or cell cycle analysis for this specific compound can be provided.

Biophysical Characterization of Protein-Ligand Interactions

The direct interaction of this compound with any protein target has not been characterized using biophysical methods according to available literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

No studies utilizing Surface Plasmon Resonance (SPR) to determine the binding kinetics (association and dissociation rates) or thermodynamic parameters of this compound with a specific protein target have been found. Consequently, there are no data tables of KD (equilibrium dissociation constant), ka (association rate constant), or kd (dissociation rate constant) to report.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Similarly, there is a lack of published research employing Isothermal Titration Calorimetry (ITC) to measure the thermodynamic parameters of binding, such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), for the interaction of this compound with a biological target.

Structural Biology Approaches: Co-crystallization and Cryo-EM of Compound-Target Complexes

No structural biology data from X-ray co-crystallization or cryogenic electron microscopy (Cryo-EM) are available that would provide insight into the three-dimensional binding mode of this compound within a protein's active or allosteric site.

Exploration of Mechanistic Basis for Biological Activities in Experimental Systems (e.g., Anti-infective, Anti-inflammatory)

There are no published experimental studies that explore the mechanistic basis for any potential biological activities of this compound, such as anti-infective or anti-inflammatory effects. While other oxazole-containing compounds have been investigated for such properties, this specific molecule has not been the subject of such research in the available scientific literature.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Design Principles for SAR Exploration and Iterative Compound Synthesis

The exploration of the SAR for 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the lead structure. nih.gov The iterative process of designing, synthesizing, and testing new analogs is fundamental to refining the compound's properties. researchgate.netresearchgate.net

A primary strategy in SAR exploration is positional scanning, where different substituents are systematically introduced at various positions on the molecule to assess their impact on biological activity. For this compound, this would involve modifications at several key positions:

The Phenyl Ring: The positions ortho, meta, and para to the oxazole (B20620) linkage on the phenyl ring are critical. The existing 6-fluoro and 2,3-dimethoxy substituents provide a starting point. Further exploration might involve shifting the positions of these groups or introducing other substituents with varying electronic and steric properties. For instance, electron-withdrawing groups (e.g., -CN, -NO2) or electron-donating groups (e.g., -CH3, -OH) could be introduced to probe the electronic requirements for optimal activity. The effect of halogen substitutions (Cl, Br, I) at different positions would also be investigated to understand the role of electronegativity and size. nih.gov

The Oxazole Ring: The oxazole ring itself offers positions for substitution, although this can be more synthetically challenging. Modifications at the C2 and C4 positions of the oxazole could influence the molecule's interaction with its biological target. researchgate.net

The Methoxy (B1213986) Groups: The methyl groups of the dimethoxy substituents could be replaced with larger alkyl groups (e.g., ethyl, propyl) or cyclic structures to probe the size of the binding pocket.

The synthesis of these new analogs often relies on versatile synthetic methodologies that allow for the convergent assembly of the core structure with diverse building blocks. thepharmajournal.comnih.gov For example, the Robinson-Gabriel synthesis or the Van Leusen reaction are common methods for forming the oxazole ring. thepharmajournal.com

An illustrative data table for positional scanning on the phenyl ring is presented below. The hypothetical activity data demonstrates how different substituents and their positions can influence the biological response.

Compound R1 R2 R3 R4 R5 Biological Activity (IC50, nM)
Lead HHOCH3OCH3F100
Analog 1 FHOCH3OCH3H500
Analog 2 HFOCH3OCH3H250
Analog 3 HHOCH3HF80
Analog 4 HHOCH3OCH3Cl120
Analog 5 HHOCH3OCH3CH3150

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. chemrxiv.org The this compound molecule possesses a degree of flexibility, particularly around the single bond connecting the phenyl and oxazole rings. Understanding the preferred bioactive conformation is a key aspect of lead optimization.

Strategies to assess conformational effects include:

Introduction of Rigidifying Elements: Incorporating cyclic structures or double bonds can lock the molecule into a more rigid conformation. For example, replacing the dimethoxyphenyl group with a fused ring system like a fluorinated benzofuran (B130515) could provide valuable insights.

Computational Modeling: Molecular mechanics and quantum chemistry calculations can be used to predict the low-energy conformations of the molecule. nih.gov These theoretical models can help prioritize the synthesis of conformationally restricted analogs. chemrxiv.org

By comparing the biological activities of flexible and rigid analogs, it is possible to deduce the conformational requirements for optimal binding. chemrxiv.org

Impact of Fluorine Substitution on Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. acs.org In this compound, the fluorine atom at the 6-position of the phenyl ring can significantly influence the molecule's properties in several ways:

Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electron distribution in the phenyl ring. This can modulate the pKa of nearby functional groups and influence hydrogen bonding interactions with the target protein.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. The introduction of fluorine at a metabolically labile position can therefore increase the compound's half-life and bioavailability.

Binding Interactions: Fluorine can participate in favorable interactions with protein binding sites, including hydrogen bonds (with backbone amides) and multipolar interactions. nih.gov "Fluorine scanning," where fluorine is systematically introduced at different positions, can be a powerful tool to identify regions of the molecule that are in close contact with the target. nih.gov

The table below illustrates a hypothetical fluorine scanning study, demonstrating how the position of the fluorine atom can impact biological activity.

Compound Fluorine Position Biological Activity (IC50, nM)
Parent (non-fluorinated) None300
Lead (6-F) 6100
Analog 6 (4-F) 4150
Analog 7 (5-F) 5200

Role of Dimethoxy Groups in Binding Interactions and Selectivity

The two methoxy groups at the 2- and 3-positions of the phenyl ring are also critical determinants of the compound's biological activity and selectivity. Their roles can be multifaceted:

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (e.g., -OH, -NH groups) in the binding site of the target protein.

Systematic modification of the dimethoxy groups, as shown in the hypothetical data below, can help to elucidate their precise role.

Compound Substituent at C2 Substituent at C3 Biological Activity (IC50, nM)
Lead OCH3OCH3100
Analog 8 OHOCH380
Analog 9 OCH3OH120
Analog 10 OCH2CH3OCH3250
Analog 11 HOCH3500

Correlation of Computational Predictions with Experimental SAR Data

The integration of computational chemistry with experimental SAR studies can significantly accelerate the lead optimization process. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activities. researchgate.net

These models can be used to:

Predict the activity of virtual compounds: This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates. jcchems.com

Provide insights into the mechanism of action: By identifying the key molecular descriptors that are correlated with activity, QSAR models can suggest which properties are most important for binding. nih.gov

Guide the design of new analogs: The models can be used to propose modifications that are predicted to enhance activity.

Molecular docking simulations can also be employed to visualize the binding of this compound and its analogs to the target protein. nih.gov These simulations can help to rationalize the experimental SAR data and provide a structural basis for designing new, more potent compounds.

Iterative Design-Make-Test-Analyze (DMTA) Cycle in Compound Optimization

The entire process of lead optimization is driven by the iterative Design-Make-Test-Analyze (DMTA) cycle. researchgate.netresearchgate.netbionow.co.uk This cyclical process involves:

Design: Based on the existing SAR data and computational models, new analogs are designed with specific modifications aimed at improving activity, selectivity, or pharmacokinetic properties. chemaxon.com

Make: The designed compounds are synthesized in the laboratory. researchgate.net

Test: The newly synthesized compounds are evaluated in a battery of biological assays to determine their activity, selectivity, and other relevant properties.

Analyze: The results of the biological testing are analyzed to update the SAR and refine the computational models. This analysis then informs the next round of design. chemaxon.com

Through successive iterations of the DMTA cycle, the properties of the lead compound are progressively improved, ultimately leading to the identification of a clinical candidate.

Advanced Methodologies for Biological Evaluation Non Human Focus

Application of Advanced Imaging Techniques in Cellular and Tissue Models

Advanced imaging offers a powerful, non-invasive means to visualize the dynamic processes within cells and tissues upon exposure to a test compound. These techniques can provide high-resolution spatial and temporal information about the compound's behavior and its effects on subcellular structures and protein interactions.

Confocal Microscopy for Subcellular Localization and Target Engagement

Confocal microscopy would be an invaluable tool for determining the precise location of 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole within a cell. By labeling the compound with a fluorescent tag, researchers could visualize its accumulation in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information provides initial clues about its potential molecular targets. Furthermore, co-localization studies, where both the compound and a fluorescently tagged protein of interest are imaged simultaneously, could offer direct evidence of target engagement within the native cellular environment.

Fluorescence Resonance Energy Transfer (FRET) for Protein-Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a sophisticated imaging technique used to measure the proximity between two fluorescently labeled molecules, typically proteins. In the context of evaluating this compound, FRET could be employed to investigate whether the compound disrupts or enhances specific protein-protein interactions. For instance, if the compound is hypothesized to inhibit a particular enzyme by preventing its association with a substrate or a regulatory protein, a FRET-based assay could be designed to quantify this effect in living cells, providing dynamic mechanistic insights.

Proteomic and Metabolomic Approaches for Target Deconvolution and Pathway Analysis

"Omics" technologies provide a global, unbiased view of the changes occurring within a biological system in response to a chemical perturbation. Proteomics and metabolomics are particularly powerful for identifying the direct molecular targets of a compound and understanding its broader impact on cellular networks.

Affinity Proteomics for Identification of Binding Partners

To definitively identify the protein targets of this compound, affinity proteomics would be the method of choice. This technique typically involves immobilizing a derivative of the compound onto a solid support (e.g., beads) and incubating it with a cellular lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This approach can reveal both high-affinity primary targets and potentially relevant off-target interactions, which are crucial for a comprehensive understanding of the compound's pharmacology.

Untargeted Metabolomics for Perturbation of Cellular Metabolism

Untargeted metabolomics analyzes the global changes in the levels of small-molecule metabolites within a cell or organism following treatment with a compound. By applying this technique, researchers could assess the functional consequences of target engagement by this compound. For example, if the compound inhibits a key enzyme in a metabolic pathway, metabolomics would reveal a build-up of the substrate and a depletion of the product of that enzyme, along with other downstream metabolic alterations. This provides a functional readout of the compound's activity and can help to elucidate its mechanism of action and potential broader cellular effects.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic/Target Engagement, not Efficacy or Safety for Human Application)

Once sufficient in vitro data has been gathered, in vivo studies in appropriate animal models are essential to confirm target engagement and the proposed mechanism of action in a more complex physiological setting. These studies are not designed to assess therapeutic efficacy or safety for human use but are focused on verifying that the compound interacts with its intended target in a living organism. Techniques such as positron emission tomography (PET) imaging with a radiolabeled version of this compound could be used to visualize its distribution and binding to the target in the brain or other organs of a living animal. Additionally, tissue samples could be collected from treated animals to measure biomarkers of target engagement, such as the phosphorylation state of a downstream signaling protein or changes in gene expression, to confirm that the compound is having the desired molecular effect.

Pharmacodynamic Biomarker Discovery and Validation in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are essential tools in pre-clinical research to provide evidence of a compound's biological activity and to establish a relationship between drug exposure and the observed pharmacological effect. The discovery and validation of such biomarkers for this compound would involve a multi-step process in relevant animal models.

The initial phase of biomarker discovery would focus on identifying molecular or cellular changes that occur following the administration of this compound. This process would likely involve unbiased "omics" screening techniques, such as transcriptomics, proteomics, or metabolomics, performed on tissues or biofluids from treated animals. For instance, researchers might compare the gene expression profiles in a specific tissue of interest between animals treated with the compound and a control group. Genes that are significantly up- or down-regulated could serve as candidate PD biomarkers.

Once candidate biomarkers are identified, they must undergo rigorous analytical and pre-clinical validation. This involves developing and optimizing assays to reliably measure the biomarker in a given matrix (e.g., plasma, tissue homogenate). The validation process would assess the assay's performance characteristics, including its accuracy, precision, and sensitivity. Subsequently, the biological relevance of the biomarker would be confirmed by demonstrating a clear dose-response and time-course relationship with the pharmacological effects of this compound in animal models.

Assessment of Target Engagement and Pathway Modulation in Animal Tissues

Confirming that a compound interacts with its intended molecular target and modulates the associated signaling pathway is a critical step in pre-clinical evaluation. For this compound, this would necessitate the development of specific assays to measure target engagement and pathway modulation in animal tissues.

Several methodologies can be employed to assess target engagement. If the molecular target of this compound is known, a direct binding assay, such as a cellular thermal shift assay (CETSA), could be utilized. CETSA measures the thermal stabilization of the target protein upon ligand binding, providing direct evidence of target engagement in a cellular or tissue context. Alternatively, a radiolabeled version of the compound could be synthesized and used in autoradiography studies to visualize its distribution and binding to the target in tissue sections.

To evaluate the modulation of the downstream signaling pathway, researchers would measure changes in the levels or activity of key pathway components. For example, if the target of this compound is a kinase, a common approach would be to measure the phosphorylation status of its known substrates using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs) with phospho-specific antibodies. These assessments would be performed on tissue samples collected from animals at various time points after compound administration to understand the kinetics of pathway modulation.

Future Directions and Emerging Research Avenues for 5 6 Fluoro 2,3 Dimethoxyphenyl Oxazole

Exploration of Novel Biological Targets and Underexplored Mechanistic Spaces

The broad spectrum of biological activities associated with oxazole (B20620) derivatives—including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties—provides a strong rationale for investigating 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole against a diverse array of biological targets. While many oxazole-containing compounds have been developed, the mechanistic space of this specific substitution pattern remains largely uncharted.

Future research should focus on screening this compound against panels of kinases, proteases, and metabolic enzymes, which are common targets for heterocyclic compounds. For instance, some novel 1,3-oxazole sulfonamides have been identified as inhibitors of tubulin polymerization, revealing a specific anticancer mechanism of action. Investigating whether this compound shares this or other antiproliferative mechanisms is a logical next step. Furthermore, studies on related compounds like 5-(4'-methoxyphenyl)-oxazole, which showed inhibitory effects on the growth of Caenorhabditis elegans, suggest that exploring antiparasitic or anthelmintic targets could be a fruitful avenue. Similarly, phenolic compounds with benzoxazole scaffolds have shown potent tyrosinase inhibitory activity, indicating another potential target class for investigation.

Table 1: Potential Biological Targets for this compound

Target ClassSpecific Example(s)Rationale for Investigation
Cytoskeletal ProteinsTubulinOther oxazole derivatives have shown activity as tubulin polymerization inhibitors.
Enzymes in MelanogenesisTyrosinaseRelated benzoxazole structures are known inhibitors.
KinasesVarious (e.g., EGFR, VEGFR)Kinase inhibition is a common mechanism for anticancer agents containing heterocyclic scaffolds.
Parasitic Organism TargetsEnzymes specific to C. elegans or other nematodesA closely related methoxyphenyl oxazole showed activity against C. elegans.
Microbial EnzymesDihydrofolate reductase, DNA gyraseThe oxazole scaffold is present in various antibacterial and antifungal agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict biological activities.

AI/ML algorithms can be trained on large datasets of known oxazole derivatives and their associated biological activities to build predictive models. These models could then be used for high-throughput virtual screening to identify which biological targets this compound is most likely to interact with, thereby prioritizing experimental validation. Furthermore, de novo drug design algorithms could generate novel derivatives of the parent compound, suggesting modifications to the fluoro, methoxy (B1213986), or oxazole moieties to enhance potency, selectivity, or pharmacokinetic properties. Techniques like transfer learning, using graph neural networks, can leverage data from early-stage, high-throughput assays to improve predictions for more complex, later-stage properties, making the optimization process more efficient.

Table 2: Application of AI/ML in the Development of this compound

AI/ML TechniqueSpecific ApplicationPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) ModelingPredict the biological activity of novel derivatives based on their chemical structure.Faster identification of more potent analogues.
Virtual High-Throughput Screening (vHTS)Screen the compound against large libraries of known protein targets.Identification of novel biological targets and mechanisms.
De Novo DesignGenerate novel molecular structures based on the oxazole scaffold.Discovery of new compounds with improved drug-like properties.
Predictive ADMET ModelingForecast absorption, distribution, metabolism, excretion, and toxicity profiles.Early deselection of candidates with poor pharmacokinetic profiles.

Development of Chemical Biology Tools and Probes Based on the Oxazole Scaffold

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The this compound scaffold can serve as a foundation for the development of chemical probes to investigate cellular processes. By functionalizing the core structure, researchers can create tools for target identification, validation, and visualization.

To achieve this, the parent compound could be synthetically modified to incorporate various functional handles. For example, an alkyne or azide group could be introduced, allowing for "click" chemistry conjugation to reporter tags such as fluorophores (for cellular imaging) or biotin (for affinity purification and target protein identification). Photo-affinity labels could also be incorporated to enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating unambiguous target identification. Related heterocyclic compounds like oxadiazoles have already been explored for use as chemical probes in live-cell imaging, establishing a precedent for this approach.

Advanced Synthetic Methodologies for Complex Oxazole Architectures

While classical methods for oxazole synthesis like the Robinson-Gabriel, Fischer, and van Leusen reactions are well-established, future research should focus on developing more advanced and efficient synthetic routes to access complex derivatives of this compound. The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a particularly versatile method for preparing 5-substituted oxazoles from aldehydes.

Modern synthetic chemistry offers numerous avenues for improvement. The adoption of greener and more sustainable methods, such as using ionic liquids as reusable solvents or employing microwave-assisted synthesis, can significantly improve reaction efficiency and reduce environmental impact. Furthermore, the development of one-pot procedures that combine multiple synthetic steps, such as an oxazole formation followed by a Suzuki-Miyaura coupling, can streamline the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Exploring transition-metal-catalyzed C-H activation could also provide novel pathways to functionalize the oxazole or phenyl rings directly, offering access to previously unattainable architectures.

Table 3: Comparison of Synthetic Methodologies for Oxazole Synthesis

MethodDescriptionAdvantagesPotential for Advancement
Van Leusen SynthesisReaction of an aldehyde with tosylmethyl isocyanide (TosMIC).Mild conditions, good yields for 5-substituted oxazoles.Microwave-assisted and ionic liquid-based protocols for greener synthesis.
Robinson-Gabriel SynthesisDehydration of 2-acylaminoketones.Access to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.Development of more efficient dehydrating agents.
Fischer SynthesisReaction of cyanohydrins with aldehydes.Classic method for forming the oxazole ring.Improvement of yields and substrate scope.
CycloisomerizationCyclization of propargyl amides.Access to polysubstituted oxazoles from readily available starting materials.Use of novel catalysts (e.g., gold, silver) to improve efficiency.

Potential for Application in Material Science or Other Non-Biological Fields

Beyond its biological potential, the this compound structure possesses features that make it an intriguing candidate for applications in material science. The oxazole ring is an aromatic, thermally stable heterocycle. Such properties are highly desirable in the development of advanced organic materials.

Related heterocyclic compounds, such as oxadiazoles, have been successfully utilized in the construction of organic light-emitting diodes (OLEDs), heat-resistant polymers, and liquid crystals. The inherent photoluminescence and chemical stability of these scaffolds are key to their function. Future research could explore the synthesis of polymers or oligomers incorporating the this compound moiety. The presence of the electron-withdrawing fluorine atom and electron-donating methoxy groups on the phenyl ring could modulate the electronic properties of the system, potentially leading to novel materials with tailored optical and charge-transport characteristics suitable for use in organic electronics or as fluorescent sensors.

Information regarding the chemical compound this compound is not available in publicly accessible scientific literature or databases.

A comprehensive search of available chemical and biological research databases and scientific publications has been conducted for information specifically pertaining to the compound this compound. This extensive search yielded no specific data regarding its synthesis, chemical properties, or biological activities.

Research on related compounds with some structural similarities has been identified. For instance, studies on "5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole" and "5-fluoro-6-(substituted phenyl-piperazin-1-yl) benzoxazoles" are available, but these compounds differ significantly in their substitution patterns from the requested molecule. researchgate.net Similarly, information exists for "5-(3-bromo-6-fluoro-2-methoxyphenyl)oxazole" and "5-(2,3-dimethoxyphenyl)oxazole," which have some overlapping structural features but are distinct chemical entities. chemicalbook.comchemicalbook.com

Furthermore, no studies were found linking this compound to the modulation of α5-containing GABAA receptors or to any effects on hippocampal-dependent cognitive functions. While various heterocyclic compounds are known to act as allosteric modulators of GABAA receptors, this specific oxazole derivative is not mentioned among them in the available literature. nih.govnih.gov

Due to the complete absence of specific data for this compound in the public domain, it is not possible to generate the requested scientific article. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound and misleading. Further research would be required to synthesize and characterize this compound and to investigate its potential chemical and biological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-(6-fluoro-2,3-dimethoxyphenyl)oxazole?

  • The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting a substituted aldehyde (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux with potassium carbonate. This method is scalable and yields oxazoles with good regioselectivity .
  • Key steps : Aldehyde preparation, cyclization with TosMIC, and purification via extraction (e.g., methyl tert-butyl ether) and column chromatography. Monitor reaction progress using TLC and confirm purity via NMR and HRMS .

Q. How can structural characterization of this compound be rigorously validated?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the fluorine atom’s electron-withdrawing effect will deshield nearby protons, while methoxy groups show distinct singlet peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]+^+ or [M]+^+ peaks with calculated values (e.g., C11_{11}H9_{9}FNO3_{3}) to confirm molecular formula .
  • X-ray crystallography : Resolve ambiguities in substituent orientation by analyzing crystal packing and bond angles, as demonstrated for related oxazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., enzymes, ion channels). The fluorophenyl and dimethoxy groups may enhance binding via hydrophobic or π-π interactions .
  • Electrostatic Potential (ESP) Maps : Calculate ESP surfaces to identify nucleophilic/electrophilic sites, aiding in rational drug design. For example, the oxazole ring’s nitrogen and oxygen atoms are potential hydrogen bond acceptors .

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

  • Scenario : Discrepancies in 1H^1H NMR integration ratios.
  • Solution : Verify reaction stoichiometry and purity of precursors. If unexpected peaks persist, use 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously. Cross-reference with HRMS to rule out byproducts .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Modifications :

  • Replace the 6-fluoro group with other halogens (e.g., Cl, Br) to study electronic effects on bioactivity .
  • Vary methoxy substituents (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) to assess steric and electronic impacts .
    • Assays : Test modified analogs in enzyme inhibition (e.g., aromatase) or receptor-binding assays. Compare IC50_{50} or Ki_i values to establish SAR trends .

Methodological Challenges

Q. What experimental conditions optimize yield in large-scale synthesis?

  • Reaction Optimization :

  • Temperature: Maintain 70°C during cyclization to balance reaction rate and byproduct formation .
  • Solvent: Methanol is optimal for TosMIC reactions, but DMF may improve solubility for bulky aldehydes.
    • Purification : Use preparative HPLC for polar byproducts, ensuring ≥95% purity for biological testing .

Q. How can stability issues (e.g., hydrolysis of the oxazole ring) be mitigated?

  • Storage : Store under inert atmosphere (N2_2) at -20°C to prevent degradation.
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability for in vitro assays .

Data Interpretation Tables

Table 1 : Key Synthetic Parameters for Van Leusen’s Method

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time3–4 hoursProlonged time → byproducts
TosMIC Equivalents1.1 eqExcess → unreacted aldehyde
PurificationMTBE extractionRemoves polar impurities

Table 2 : Common Spectroscopic Artifacts and Solutions

Artifact TypeCauseResolution Method
Split 1H^1H PeaksRotamers or impurities2D NMR or column chromatography
HRMS AdductsSodium/potassium ionsUse ammonium formate buffers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.